4-Acetyl-2,5-dimethylfuran-3(2H)-one

説明

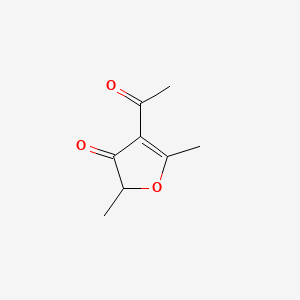

4-Acetyl-2,5-dimethylfuran-3(2H)-one is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insolublesoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Acetyl-2,5-dimethylfuran-3(2H)-one, also known as DMHF, is a compound belonging to the furanone class, which has garnered attention due to its diverse biological activities. This article explores the biological properties of DMHF, including its antimicrobial, antioxidant, and potential therapeutic effects.

This compound is characterized by its furan ring structure with acetyl and methyl substituents. Its synthesis has been achieved through various methods, including oxidation processes involving manganese acetate .

Antimicrobial Activity

DMHF exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that DMHF showed broad-spectrum antimicrobial activity without hemolytic effects on human erythrocytes. Specifically, it was effective against multidrug-resistant strains of bacteria and fungi, including Candida albicans . The mechanism of action appears to involve cell cycle arrest in the S and G2/M phases of yeast cells, suggesting potential as an anti-infective agent .

| Microorganism | Activity | Mechanism |

|---|---|---|

| Multidrug-resistant bacteria | Broad-spectrum inhibition | Disruption of cell cycle |

| Candida albicans | Antifungal | Cell cycle arrest |

Antioxidant Properties

Research indicates that DMHF possesses antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems. Notably, it has been shown to inhibit cataract formation in animal models by protecting lens tissue from oxidative damage . This dual role as both a pro-oxidant and an antioxidant is attributed to its ability to generate reactive oxygen species under certain conditions .

Genotoxicity and Safety Studies

In safety evaluations, DMHF was subjected to genotoxicity tests. Results indicated that it did not exhibit mutagenic activity in standard assays using Salmonella typhimurium, suggesting a favorable safety profile for potential applications in food flavoring and pharmaceutical formulations . Long-term studies in rats showed no significant carcinogenic effects at doses up to 400 mg/kg body weight per day, establishing a No Observed Adverse Effect Level (NOAEL) at 200 mg/kg .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of DMHF against various clinical isolates of resistant bacteria. The results confirmed the compound's potential as a therapeutic agent against infections caused by resistant strains.

Case Study 2: Antioxidative Effects on Cataract Formation

In an experimental model using rats predisposed to cataracts, DMHF treatment resulted in a significant reduction in cataract incidence compared to control groups. This suggests its utility in preventing oxidative stress-related eye diseases.

科学的研究の応用

Flavoring Agent in Food Industry

One of the primary applications of 4-acetyl-2,5-dimethylfuran-3(2H)-one is as a flavoring agent. It possesses a caramellic odor, making it suitable for use in food products to enhance flavor profiles. The European Food Safety Authority (EFSA) has evaluated this compound for its safety as a flavoring agent and concluded that it does not raise significant concerns regarding genotoxicity in certain studies, although further investigation was recommended due to inconclusive results in others .

Genotoxicity and Safety Studies

Research into the genotoxic potential of this compound has been significant. In vitro studies have indicated that while the compound does not show strong mutagenic effects, concerns about its potential genotoxicity remain unresolved. The EFSA requested additional studies to clarify these findings .

Table 1: Summary of Genotoxicity Studies

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Micronucleus | Concerns about genotoxicity not ruled out | EFSA Report |

| Long-term Rat Study | No carcinogenic effects observed | Kelly & Bolte |

Synthesis and Mechanistic Studies

The synthesis of this compound has been explored through various chemical pathways. One notable method involves the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione. This method has been optimized to improve yield and efficiency, with detailed mechanistic insights provided on how the compound is formed from precursor materials .

Table 2: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| Mn(OAc)₃ in AcOH-TFE at RT | 61 | MDPI Study |

| Dried air stream | Similar | MDPI Study |

Potential Health Implications

While primarily recognized for its flavoring properties, ongoing research into the health implications of this compound is crucial. The compound's safety profile continues to be evaluated in light of its potential biological effects and interactions within food matrices. The EFSA's evaluations have indicated that while some derivatives show promise without carcinogenic potential, comprehensive toxicological assessments are necessary for all furanones .

化学反応の分析

Nucleophilic Addition Reactions

The ketone group in 4-acetyl-2,5-dimethylfuran-3(2H)-one undergoes nucleophilic additions with reagents such as Grignard reagents, hydrazines, and alcohols:

-

Grignard Reactions :

Reacts with methylmagnesium chloride to form tertiary alcohols. For example, in the synthesis of furaneol derivatives, this reaction introduces methyl groups at specific positions . -

Hydrazine Derivatives :

Forms hydrazones when treated with hydrazine hydrate, useful in the preparation of heterocyclic compounds.

Mechanistic Insight :

The electrophilic carbonyl carbon attracts nucleophiles, leading to tetrahedral intermediate formation. Steric hindrance from the methyl and acetyl groups influences regioselectivity .

Oxidation and Reduction

The compound participates in redox reactions, altering its functional groups:

Table 1: Redox Reactions and Products

*Hypothetical yield based on analogous furanone reductions.

Key Findings :

-

Manganese(III)-mediated oxidation proceeds via radical intermediates, confirmed by EPR studies .

-

Reduction of the acetyl group to a hydroxyl moiety is stereospecific under controlled conditions.

Acid-Catalyzed Transformations

Under acidic conditions, the compound undergoes ring modifications and acetal formation:

-

Methoxy-Acetal Formation :

Heating with methanol and p-toluenesulfonic acid yields 4-acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one quantitatively .

Mechanism :

Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by methanol. Subsequent dehydration stabilizes the acetal .

Radical-Mediated Reactions

The compound participates in radical coupling reactions, particularly during its synthesis:

Table 2: Radical Reaction Parameters

| Radical Source | Conditions | Product | Role of Compound |

|---|---|---|---|

| Mn(III)-acetate | Aerobic, AcOH, 25°C | Dihydrofurans via bimolecular coupling | Substrate/Intermediate |

Insight :

Radical intermediates generated during Mn(III)-catalyzed oxidation dimerize or react with oxygen, influencing product distribution .

Condensation and Cyclization

The acetyl group facilitates condensation with amines or enolizable carbonyl compounds:

-

Amine Condensation :

Reacts with secondary amines under Pd catalysis to form acetamide derivatives, useful in pharmaceutical synthesis. -

Knoevenagel Reaction :

Forms α,β-unsaturated ketones when treated with malononitrile, expanding conjugation.

Applications :

These reactions enable the synthesis of flavoring agents and bioactive molecules.

特性

IUPAC Name |

4-acetyl-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-4(9)7-5(2)11-6(3)8(7)10/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQLUNHARDKSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958072 | |

| Record name | 4-Acetyl-2,5-dimethylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost colourless solid / fruity rasberry odour | |

| Record name | 4-Acetyl-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Soluble (in ethanol) | |

| Record name | 4-Acetyl-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36871-78-0 | |

| Record name | 4-Acetyl-2,5-dimethyl-3(2h)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036871780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-2,5-dimethylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYL-2,5-DIMETHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1BRB2IA9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。